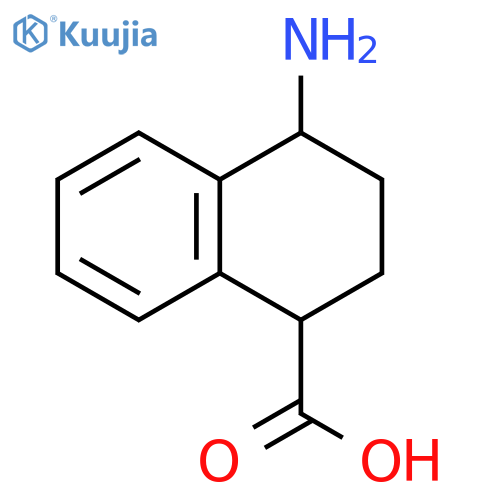

Cas no 1584982-87-5 (4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid)

1584982-87-5 structure

商品名:4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

- 1-Naphthalenecarboxylic acid, 4-amino-1,2,3,4-tetrahydro-

- 1584982-87-5

- EN300-1168665

-

- インチ: 1S/C11H13NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-4,9-10H,5-6,12H2,(H,13,14)

- InChIKey: QWAWNXYCFINNQQ-UHFFFAOYSA-N

- ほほえんだ: C1(C(O)=O)C2=C(C=CC=C2)C(N)CC1

計算された属性

- せいみつぶんしりょう: 191.094628657g/mol

- どういたいしつりょう: 191.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.5

- トポロジー分子極性表面積: 63.3Ų

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1168665-500mg |

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

1584982-87-5 | 500mg |

$933.0 | 2023-10-03 | ||

| Enamine | EN300-1168665-2500mg |

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

1584982-87-5 | 2500mg |

$1903.0 | 2023-10-03 | ||

| Enamine | EN300-1168665-5.0g |

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

1584982-87-5 | 5g |

$2816.0 | 2023-06-08 | ||

| Enamine | EN300-1168665-10000mg |

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

1584982-87-5 | 10000mg |

$4176.0 | 2023-10-03 | ||

| Enamine | EN300-1168665-50mg |

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

1584982-87-5 | 50mg |

$816.0 | 2023-10-03 | ||

| Enamine | EN300-1168665-250mg |

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

1584982-87-5 | 250mg |

$893.0 | 2023-10-03 | ||

| Enamine | EN300-1168665-10.0g |

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

1584982-87-5 | 10g |

$4176.0 | 2023-06-08 | ||

| Enamine | EN300-1168665-1000mg |

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

1584982-87-5 | 1000mg |

$971.0 | 2023-10-03 | ||

| Enamine | EN300-1168665-100mg |

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

1584982-87-5 | 100mg |

$855.0 | 2023-10-03 | ||

| Enamine | EN300-1168665-0.25g |

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

1584982-87-5 | 0.25g |

$893.0 | 2023-06-08 |

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

1584982-87-5 (4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) 関連製品

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量